

# Spectroscopic Data of (R)-2-Bromobutanoic Acid: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-2-Bromobutanoic acid

Cat. No.: B027810

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **(R)-2-Bromobutanoic acid**, a chiral building block of significant interest in pharmaceutical and chemical synthesis. The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the underlying experimental protocols.

It is important to note that while the focus of this guide is the (R)-enantiomer, standard spectroscopic techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry do not differentiate between enantiomers in an achiral environment. Therefore, the data presented, obtained from sources analyzing racemic or unspecified "2-bromobutanoic acid," is representative of the (R)-enantiomer.

## Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for 2-bromobutanoic acid.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data (Estimated)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment	Coupling Constant (J) Hz
~11.5	Singlet (broad)	-COOH	-
~4.25	Triplet	CH-Br	~7.5
~2.10	Multiplet	-CH <sub>2</sub> -	~7.5
~1.05	Triplet	-CH <sub>3</sub>	~7.5

Note: Precise, publicly available high-resolution  $^1\text{H}$  NMR data with confirmed chemical shifts and coupling constants for 2-bromobutanoic acid is limited. The data presented is an estimation based on spectral images and data for structurally similar compounds.

## Table 2: $^{13}\text{C}$ NMR Spectroscopic Data (Estimated)

Chemical Shift ( $\delta$ ) ppm	Assignment
~175	C=O
~45	CH-Br
~28	-CH <sub>2</sub> -
~12	-CH <sub>3</sub>

Note: The chemical shifts are estimated based on typical values for haloalkanoic acids and related structures. Specific experimental values may vary depending on the solvent and other acquisition parameters.

## Table 3: Infrared (IR) Spectroscopy Peak Table

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic Acid)
~2975, ~2940, ~2880	Medium-Strong	C-H stretch (Alkyl)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1460	Medium	C-H bend (Alkyl)
~1290	Medium	C-O stretch
~940	Medium, Broad	O-H bend
~650	Medium-Strong	C-Br stretch

Note: This peak list is a representative compilation based on the gas-phase IR spectrum available from the NIST WebBook and general IR absorption tables for functional groups.

#### Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Proposed Fragment
168	Low	[M+H] <sup>+</sup> (with <sup>81</sup> Br)
166	Low	[M+H] <sup>+</sup> (with <sup>79</sup> Br)
140	Moderate	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (with <sup>81</sup> Br)
138	Moderate	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (with <sup>79</sup> Br)
121	Moderate	[M-COOH] <sup>+</sup> (with <sup>81</sup> Br)
119	Moderate	[M-COOH] <sup>+</sup> (with <sup>79</sup> Br)
87	High	[M-Br] <sup>+</sup>
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

Source: Data compiled from the NIST WebBook and PubChem databases for 2-bromobutyric acid.

## Experimental Protocols

The following are detailed methodologies representative of the procedures used to acquire the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Materials:

- **(R)-2-Bromobutanoic acid**
- Deuterated chloroform ( $\text{CDCl}_3$ ) with 0.03% tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **(R)-2-Bromobutanoic acid** in 0.6-0.7 mL of  $\text{CDCl}_3$  in a clean, dry vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
- Instrumentation: The spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition Parameters:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: 0-12 ppm.
  - Number of Scans: 16-64, depending on sample concentration.
  - Relaxation Delay: 1-2 seconds.
  - Temperature: 298 K.

- $^{13}\text{C}$  NMR Acquisition Parameters:
  - Pulse Program: Proton-decoupled single-pulse sequence.
  - Spectral Width: 0-200 ppm.
  - Number of Scans: 1024 or more, as  $^{13}\text{C}$  has a low natural abundance.
  - Relaxation Delay: 2-5 seconds.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **(R)-2-Bromobutanoic acid**
- FTIR spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.
- Salt plates (e.g., NaCl or KBr) or a clean ATR crystal.
- Volatile solvent for cleaning (e.g., isopropanol).

Procedure (Liquid Film Method):

- Background Spectrum: Record a background spectrum of the clean, empty sample compartment.
- Sample Preparation: Place one to two drops of neat **(R)-2-Bromobutanoic acid** onto a clean salt plate. Place a second salt plate on top and gently rotate to create a thin, uniform liquid film.

- Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder and acquire the sample spectrum.
- Instrument Parameters:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
- Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a suitable solvent and dry them completely before storage.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

- **(R)-2-Bromobutanoic acid**
- Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
- Anhydrous solvent (e.g., acetonitrile)
- GC-MS instrument with an electron ionization (EI) source.

Procedure:

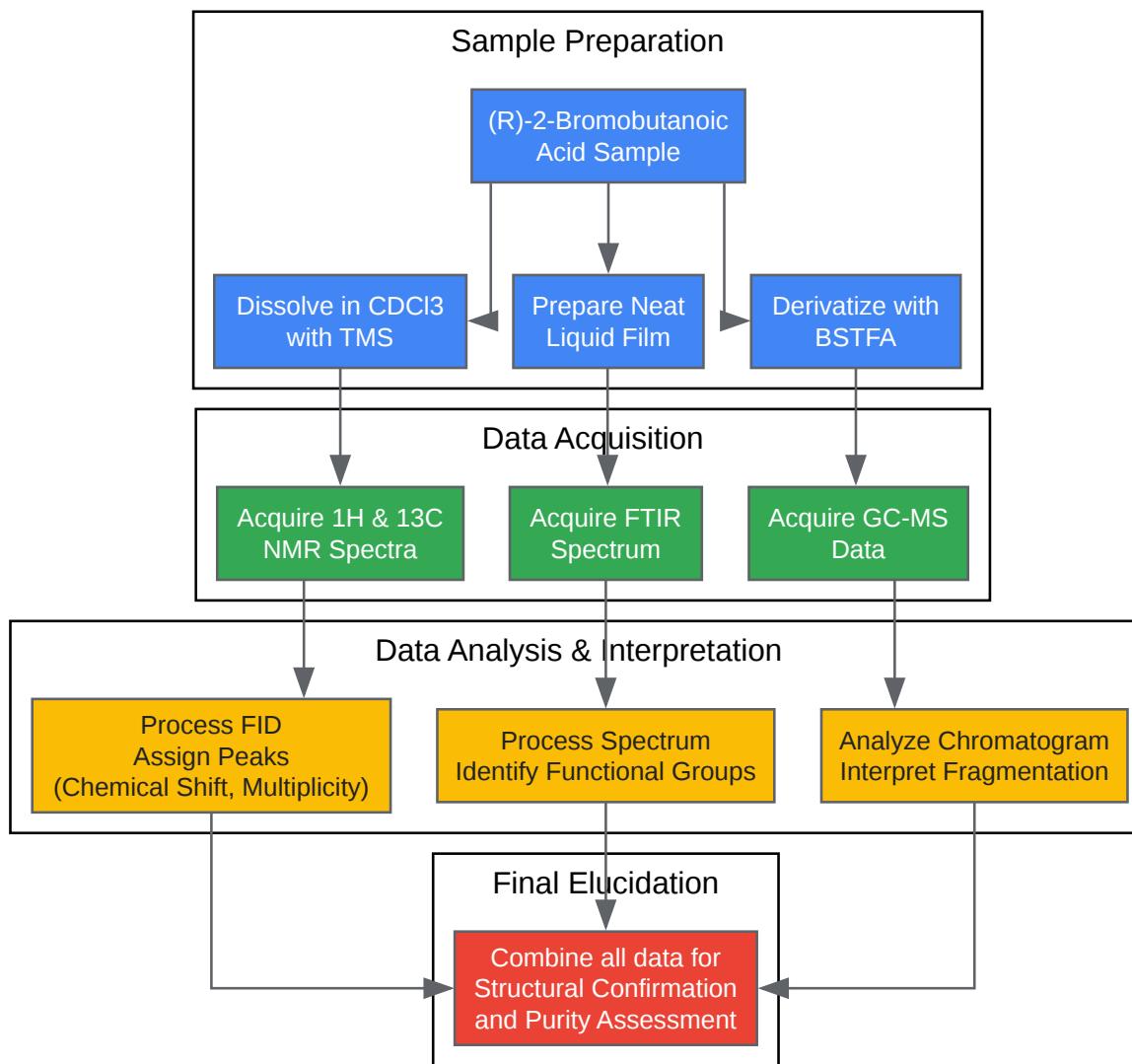
- Sample Preparation (Derivatization): To increase volatility for GC analysis, the carboxylic acid is often derivatized.
  - Dissolve ~1 mg of **(R)-2-Bromobutanoic acid** in 100  $\mu\text{L}$  of anhydrous acetonitrile.
  - Add 100  $\mu\text{L}$  of BSTFA.

- Heat the mixture at 60-70 °C for 30 minutes.
- GC-MS Parameters:
  - Injection Volume: 1  $\mu$ L.
  - Injector Temperature: 250 °C.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Temperature Program:
    - Initial temperature: 50 °C, hold for 2 minutes.
    - Ramp: Increase to 250 °C at a rate of 10 °C/min.
    - Final hold: 5 minutes at 250 °C.
  - MS Parameters:
    - Ionization Mode: Electron Ionization (EI) at 70 eV.
    - Mass Range: m/z 40-400.
    - Scan Speed: 2 scans/second.
- Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the derivatized analyte. The mass spectrum of this peak is then examined for the molecular ion and characteristic fragment ions.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **(R)-2-Bromobutanoic acid**.

## Spectroscopic Analysis Workflow for (R)-2-Bromobutanoic Acid

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **(R)-2-Bromobutanoic acid**.

- To cite this document: BenchChem. [Spectroscopic Data of (R)-2-Bromobutanoic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b027810#r-2-bromobutanoic-acid-spectroscopic-data>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)